molecular formula C14H18ClN3O2S B2762496 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034262-65-0

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2762496
CAS No.: 2034262-65-0
M. Wt: 327.83
InChI Key: XKCODXFFVANQGC-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H18ClN3O2S and its molecular weight is 327.83. The purity is usually 95%.
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Biological Activity

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by various studies and data.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈ClN₃O₂S
  • Molecular Weight : 327.8 g/mol
  • CAS Number : 2034262-65-0

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of 1,5-dimethyl-1H-pyrazole : This is achieved through the reaction of acetylacetone with hydrazine hydrate.
  • Alkylation : The pyrazole is alkylated using 2-chloroethylamine hydrochloride in the presence of a base.
  • Formation of Benzene Sulfonamide : The final product is synthesized via an amidation reaction with a sulfonamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing a pyrazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231TBD
Other Pyrazole DerivativesHepG24.98–14.65

In a study focused on similar pyrazole derivatives, compounds exhibited IC50 values between 2.43 and 7.84 μM against MDA-MB-231 cells, suggesting that modifications to the pyrazole structure can enhance anticancer activity .

The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression. The presence of the pyrazole group may facilitate binding to these targets, leading to modulation of critical biological pathways .

Study on Microtubule Assembly

In a recent publication, compounds related to this class were assessed for their ability to inhibit microtubule assembly. Specifically:

  • Three compounds demonstrated effective inhibition at concentrations around 20 μM.
  • These compounds induced morphological changes in cancer cells and enhanced caspase activity, indicating apoptosis induction .

In Vivo Studies

Further research is warranted to explore the in vivo efficacy and safety profiles of these compounds. Animal models are essential for understanding the pharmacokinetics and potential therapeutic applications in treating cancers.

Properties

IUPAC Name

3-chloro-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-10-9-12(17-18(10)3)7-8-16-21(19,20)14-6-4-5-13(15)11(14)2/h4-6,9,16H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCODXFFVANQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.